molecular formula C9H8N2O B2669073 Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one CAS No. 1637752-28-3

Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one

Cat. No.: B2669073
CAS No.: 1637752-28-3
M. Wt: 160.176
InChI Key: RTLBWSBCYZQKGW-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one is a chemical compound with the CAS Number: 1637752-28-3 . It has a molecular weight of 160.18 and its IUPAC name is spiro[cyclopropane-1,3’-pyrrolo[2,3-c]pyridin]-2’(1’H)-one . The compound is typically stored at room temperature and is available in a white to yellow solid form .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 160.18 and is typically stored at room temperature . It is available in a white to yellow solid form . More specific physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.

Scientific Research Applications

Synthesis and Antiviral Activity

One notable application of spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one derivatives is in the synthesis of compounds with antiviral activities. For instance, the synthesis of aminoadamantane derivatives, including some spiro compounds, showed inhibition of the cytopathicity of the influenza A virus at concentrations significantly lower than those of amantadine and without cytotoxicity to host cells, highlighting their potential as specific anti-influenza A virus agents (Kolocouris et al., 1994).

Advanced Building Blocks in Organic Synthesis

The structural complexity of this compound derivatives offers advanced building blocks for the synthesis of biologically relevant compounds. A new synthetic approach developed on the basis of cascade transformations of 3-(2-azidoethyl)oxindoles via Staudinger/aza-Wittig/Mannich reactions led to the synthesis of new spiro[pyrrolidine-3,3'-oxindoles] with various substituents, exhibiting high cytotoxicity toward tumor cell lines, thus demonstrating their significance in medicinal chemistry (Akaev et al., 2017).

Synthesis of Cyclopropa[c]quinoline and Its Derivatives

Research also includes the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives, which are synthesized through diastereoselective cyclopropanation reactions. These compounds, due to their novel structural features, open up new possibilities for the development of therapeutics and provide valuable insights into the stereochemistry of spiro compounds (Yong et al., 2007).

Total Synthesis of Natural Products

This compound derivatives are instrumental in the total synthesis of natural products, such as spirotryprostatin B. The synthesis involves a key step of MgI2-mediated ring-expansion reaction, highlighting the utility of spiro compounds in constructing complex natural product structures with potential biological activities (Marti & Carreira, 2005).

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to handle this compound with care and follow all safety guidelines.

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-c]pyridine-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-1-4-10-5-7(6)11-8/h1,4-5H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBWSBCYZQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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